

Comparative NMR Analysis of Diethyl 5-oxononanedioate and Structurally Related Diesters

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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Diethyl 5-oxononanedioate**, alongside the experimentally determined data for two structurally similar diesters, Diethyl pimelate and Diethyl adipate. Due to the absence of publicly available experimental NMR data for **Diethyl 5-oxononanedioate**, predicted values have been included to offer a comparative analytical perspective. This information is valuable for researchers engaged in the synthesis, characterization, and quality control of these and related compounds.

Data Presentation: ^1H and ^{13}C NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) for **Diethyl 5-oxononanedioate** (predicted), Diethyl pimelate (experimental), and Diethyl adipate (experimental).

Table 1: ^1H NMR Data (Chemical Shifts in ppm)

Compound	Proton Assignment	Predicted/Experimental δ (ppm)	Multiplicity	Coupling Constant (J) in Hz
Diethyl 5-oxononanedioate	-CH ₂ -C(O)-CH ₂ -	2.75	t	7.0
	-CH ₂ -CH ₂ -C(O)-	2.45	t	7.0
	-O-CH ₂ -CH ₃	4.12	q	7.1
	-CH ₂ -CH ₂ -COO-	1.95	p	7.0
	-O-CH ₂ -CH ₃	1.25	t	7.1
Diethyl pimelate	-CH ₂ -COO-	2.29	t	7.5
	-O-CH ₂ -CH ₃	4.12	q	7.1
	-CH ₂ -CH ₂ -COO-	1.63	p	7.5
	-CH ₂ -C-CH ₂ -	1.38	p	7.5
	-O-CH ₂ -CH ₃	1.25	t	7.1
Diethyl adipate	-CH ₂ -COO-	2.29	m	
	-O-CH ₂ -CH ₃	4.12	q	7.1
	-CH ₂ -CH ₂ -COO-	1.66	m	
	-O-CH ₂ -CH ₃	1.25	t	7.1

Note: Predicted data for **Diethyl 5-oxononanedioate** was obtained from online NMR prediction tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Compound	Carbon Assignment	Predicted/Experimental δ (ppm)
Diethyl 5-oxononanedioate	-C=O (keto)	209.0
-COO-	173.0	
-O-CH ₂ -	60.5	
-CH ₂ -C(O)-CH ₂ -	42.0	
-CH ₂ -COO-	33.0	
-CH ₂ -CH ₂ -C(O)-	20.0	
-O-CH ₂ -CH ₃	14.2	
Diethyl pimelate	-COO-	173.8
-O-CH ₂ -	60.2	
-CH ₂ -COO-	34.2	
-CH ₂ -CH ₂ -COO-	29.0	
-CH ₂ -C-CH ₂ -	24.9	
-O-CH ₂ -CH ₃	14.3	
Diethyl adipate	-COO-	173.4
-O-CH ₂ -	60.2	
-CH ₂ -COO-	33.9	
-CH ₂ -CH ₂ -COO-	24.5	
-O-CH ₂ -CH ₃	14.2	

Note: Predicted data for **Diethyl 5-oxononanedioate** was obtained from online NMR prediction tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly available spectral databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

A general protocol for the acquisition of ^1H and ^{13}C NMR spectra for diethyl esters is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.

Materials:

- Diethyl ester sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the diethyl ester sample in 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:

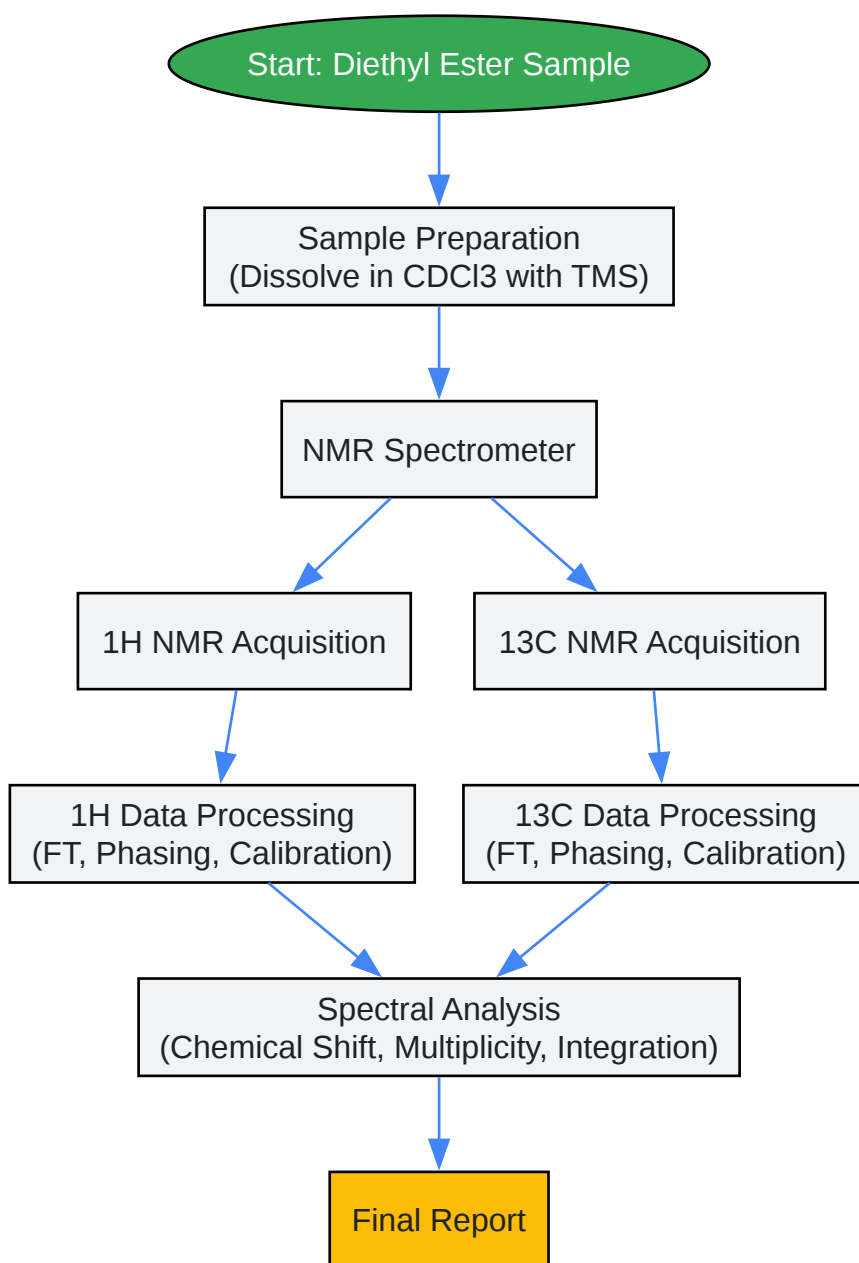
- Pulse sequence: zg30
- Number of scans: 16-32
- Relaxation delay (d1): 1-2 seconds
- Acquisition time: ~3-4 seconds
- Spectral width: ~16 ppm
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation delay (d1): 2-5 seconds
 - Acquisition time: ~1-2 seconds
 - Spectral width: ~220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the TMS signal ($\delta = 0.00$ ppm for ¹H and ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

Diagram 1: Chemical Structures and Functional Group Comparison

Caption: Comparison of the chemical structures.

Diagram 2: NMR Analysis Workflow



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Caption: General workflow for NMR analysis.

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